- Base-Promoted One-Pot Synthesis of Pyridine Derivatives via Aromatic Alkyne Annulation Using Benzamides as Nitrogen SourceMolecules, 2021, 26(21),,
Cas no 99-94-5 (4-Methylbenzoic acid)

4-Methylbenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-Methylbenzoic acid
- Toluenecarboxylic acid
- p-methylbenzoic acid
- P-Toluic acid
- 2PNS-Q06-0
- 4'-methyl-2-biphenylsulphonyl chloride
- 4-methyl-benzoic acid
- 4'-Methylbiphenyl-2-sulfonyl chloride
- para-toluic acid
- p-Me-benzoic acid
- p-toluenebenzenesulfonyl chloride
- p-toluenecarboxylic acid
- p-Toluylic acid
- Crithminic acid
- 4-Toluic acid
- Benzoic acid, 4-methyl-
- p-Carboxytoluene
- Toluate
- para toluic acid
- 4-Methyl benzoic acid
- A26GBX5SSV
- LPNBBFKOUUSUDB-UHFFFAOYSA-N
- p-toluicacid
- 4MA
- Crithmic acid
- rho-toluic acid
- 4-MethylbenzoicAcid
- 4-methylbenzic acid
- BDBM197303
- Benzoic acid,4-methyl-
- AM10618
- F1679-0157
- 1219798-71-6
- MFCD00002565
- CHEBI:36635
- NS00005898
- DIETHYLETHYLCHLOROMALONATE
- Supported benzoic acid (100-200/2.5-3.0)
- p-toluic-2,3,5,6-d4 acid
- 99-94-5
- AKOS000119644
- 4-Methylbenzoic acid(Flakes or Chunks or Granular)
- W-100006
- NCGC00258643-01
- DTXSID6021618
- C01454
- SCHEMBL93638
- P-TOLUIC ACID [MI]
- NCGC00091128-02
- T0293
- AB-131/40170882
- 4-methylbenzenecarboxylic acid
- Q1607905
- AI3-15627
- HY-76547
- p-Toluic acid, 98%
- CHEMBL21708
- 2420-97-5 (cadmium salt)
- EINECS 202-803-3
- D70680
- AC-3061
- 4-Methylbenzoic acid4-Methylbenzoic acid
- EN300-18325
- A846107
- TOLUIC ACID, P-
- BS-3777
- NCGC00091128-01
- NSC2215
- p-methyl benzoic acid
- CS-D0602
- FT-0654542
- p-Toluic acid, analytical standard
- NCIOpen2_001271
- p-Tolylcarboxylic acid
- SY003713
- SAMPL4, O2
- bmse000414
- BRN 0507600
- InChI=1/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10
- Z57902424
- CAS-99-94-5
- NSC-2215
- UNII-A26GBX5SSV
- Tox21_201091
- DTXCID801618
- WLN: QVR D1
- NSC 2215
- p-Toluic acid, Vetec(TM) reagent grade, 98%
- p-Toluic acid,97%
-
- MDL: MFCD00002565
- インチ: 1S/C8H8O2/c1-6-2-4-7(5-3-6)8(9)10/h2-5H,1H3,(H,9,10)
- InChIKey: LPNBBFKOUUSUDB-UHFFFAOYSA-N
- ほほえんだ: O([H])C(C1C([H])=C([H])C(C([H])([H])[H])=C([H])C=1[H])=O
- BRN: 0507600
計算された属性
- せいみつぶんしりょう: 136.05200
- どういたいしつりょう: 136.052
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 123
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 37.3
じっけんとくせい
- 色と性状: 白色または淡黄色の粉末。
- 密度みつど: 1.060(lit.)
- ゆうかいてん: 177-180 °C (lit.)
- ふってん: 274-275 °C(lit.)
- フラッシュポイント: 181℃
- 屈折率: 1.5120 (estimate)
- ようかいど: 0.3g/l
- すいようせい: <0.1 g/100 mL at 19 ºC
- あんていせい: Stable. Incompatible with strong oxidizing agents, strong bases.
- PSA: 37.30000
- LogP: 1.69320
- 酸性度係数(pKa): 4.36(at 25℃)
- マーカー: 9535
- かんど: 湿度に敏感である
- ようかいせい: メタノール、エタノール、エーテルに溶けやすいが、熱湯での溶解性が悪く、水の蒸発に伴って揮発する。
4-Methylbenzoic acid セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H303-H315-H319-H402
- 警告文: P264-P273-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P312-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R22
- セキュリティの説明: S22-S24/25
- RTECS番号:XU1575000
-
危険物標識:
- TSCA:Yes
- ちょぞうじょうけん:Store at room temperature
- リスク用語:R22
4-Methylbenzoic acid 税関データ
- 税関コード:29163900
- 税関データ:
中国税関コード:
2916399090概要:
29163999090他の芳香族モノカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること
要約:
29163999090他の芳香族モノカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-Methylbenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D660683-5kg |
p-Toluic acid |
99-94-5 | 97% | 5kg |
$1400 | 2024-06-05 | |
TargetMol Chemicals | Fr14438-100 mg |
p-Toluic Acid |
99-94-5 | 99.44% | 100MG |
¥ 462 | 2023-07-10 | |
TargetMol Chemicals | Fr14438-500 mg |
p-Toluic Acid |
99-94-5 | 99.44% | 500MG |
¥ 1,315 | 2023-07-10 | |
Life Chemicals | F1679-0157-0.25g |
4-methylbenzoic acid |
99-94-5 | 95%+ | 0.25g |
$18.0 | 2023-09-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P20840-500g |
p-Toluic acid |
99-94-5 | 500g |
¥76.0 | 2021-09-08 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1047873-1kg |
p-Toluic acid |
99-94-5 | 98% | 1kg |
¥źȣLj | 2023-07-25 | |
OTAVAchemicals | 7119561590-250MG |
4-methylbenzoic acid |
99-94-5 | 95% | 250MG |
$115 | 2023-07-04 | |
TRC | T536125-50g |
p-Toluic Acid |
99-94-5 | 50g |
$ 98.00 | 2023-09-05 | ||
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1804529351- 5g |
4-Methylbenzoic acid |
99-94-5 | 99%(HPLC) | 5g |
¥ 37.6 | 2021-05-18 | |
NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C1804529323- 500g |
4-Methylbenzoic acid |
99-94-5 | 99%(HPLC) | 500g |
¥ 221.2 | 2021-05-18 |
4-Methylbenzoic acid 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- A mechanochemical domino reaction: From α-methylbenzyl alcohols to diacylfuroxansResults in Chemistry, 2022, 4,,
ごうせいかいろ 3
4-Methylbenzoic acid Raw materials
4-Methylbenzoic acid Preparation Products
- 4-Methylbenzoic acid (99-94-5)
- methyl 2-(4-methylphenyl)-2-oxoacetate (34966-53-5)
- 1,3-diphenylpropene (5209-18-7)
- 4-Methyl-3-nitrobenzoic acid (96-98-0)
- 4-Methylbenzyl alcohol (589-18-4)
- 3,5-Diphenylpyridine (92-07-9)
- 4-(2-methoxy-2-oxo-ethyl)benzoic acid (87524-66-1)
- Methanone, (2-oxido-1,2,5-oxadiazole-3,4-diyl)bis[(4-methylphenyl)- (21443-49-2)
4-Methylbenzoic acid 関連文献
-
Rui Xu,Chun Cai Org. Chem. Front. 2020 7 318
-
Palanisamy Sathyadevi,Paramasivam Krishnamoorthy,Rachel R. Butorac,Alan H. Cowley,Nattamai S. P. Bhuvanesh,Nallasamy Dharmaraj Dalton Trans. 2011 40 9690
-
A. M. Booth,T. Bannan,M. R. McGillen,M. H. Barley,D. O. Topping,G. McFiggans,C. J. Percival RSC Adv. 2012 2 4430
-
4. The chemistry of fungi. Part LXXI. Synthesis of 3,5-dihydroxy-4-methylbenzoic acidDavid R. Briggs,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1976 1382
-
A. J. Allmand,A. Puttick Trans. Faraday Soc. 1927 23 641
-
6. The chemistry of fungi. Part LXXI. Synthesis of 3,5-dihydroxy-4-methylbenzoic acidDavid R. Briggs,W. Basil Whalley J. Chem. Soc. Perkin Trans. 1 1976 1382
-
7. 7-, 8-, 9-, and 10-Methylbenzo[a]fluorene. Preparation of o-iodotoluic acids via the thallium(III) bistrifluoroacetatesWilliam Carruthers,Ratnam Pooranamoorthy J. Chem. Soc. Perkin Trans. 1 1974 2405
-
Chun-Hua Yang,Wen-Wen Fan,Gong-Qing Liu,Lili Duan,Lin Li,Yue-Ming Li RSC Adv. 2015 5 61081
-
9. Compartmental fluorescent pH indicators with nearly complete predictability of indicator parameters; molecular engineering of pH sensorsA. Prasanna de Silva,Saliya A. de Silva,Aruna S. Dissanayake,K. R. A. Samankumara Sandanayake J. Chem. Soc. Chem. Commun. 1989 1054
-
Palanisamy Sathyadevi,Paramasivam Krishnamoorthy,Rachel R. Butorac,Alan H. Cowley,Nattamai S. P. Bhuvanesh,Nallasamy Dharmaraj Dalton Trans. 2011 40 9690
関連分類
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Benzenoids Benzene and substituted derivatives Benzoic acids and derivatives Benzoic acids
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
4-Methylbenzoic acidに関する追加情報
4-Methylbenzoic Acid: A Comprehensive Overview
4-Methylbenzoic acid, also known as p-methylbenzoic acid, is a chemical compound with the CAS number 99-94-5. This compound belongs to the class of aromatic carboxylic acids and is widely recognized for its versatility in various chemical applications. The structure of 4-methylbenzoic acid consists of a benzene ring with a methyl group (-CH3) attached at the para position relative to the carboxylic acid group (-COOH). This arrangement imparts unique chemical and physical properties to the compound, making it a valuable material in both academic research and industrial settings.
The synthesis of 4-methylbenzoic acid can be achieved through several methods, including the oxidation of 4-methylbenzyl alcohol or the hydrolysis of 4-methylbenzoyl chloride. Recent advancements in green chemistry have led to the development of more sustainable synthesis routes, such as using biocatalysts or microwave-assisted reactions. These methods not only enhance the efficiency of production but also reduce environmental impact, aligning with current global sustainability goals.
In terms of physical properties, 4-methylbenzoic acid is a white crystalline solid with a melting point of approximately 127°C. It is sparingly soluble in water but dissolves readily in organic solvents such as ethanol and ethyl acetate. The compound exhibits mild acidity due to the presence of the carboxylic acid group, with a pKa value around 4.5. These properties make it suitable for use in various chemical reactions, including esterifications, amidations, and polymerizations.
One of the most significant applications of 4-methylbenzoic acid is in the pharmaceutical industry. It serves as an intermediate in the synthesis of various drugs, including antibiotics and anti-inflammatory agents. For instance, recent studies have explored its role in the development of novel β-lactam antibiotics, where it acts as a key building block for constructing complex molecular frameworks. Additionally, 4-methylbenzoic acid is used in the production of agrochemicals, such as herbicides and fungicides, due to its ability to enhance bioavailability and efficacy.
In the field of materials science, 4-methylbenzoic acid has found applications in the synthesis of polymeric materials with tailored properties. For example, researchers have utilized it as a monomer in the preparation of polyesters and polyamides with improved thermal stability and mechanical strength. Recent breakthroughs in nanotechnology have also highlighted its potential as a precursor for synthesizing metal-organic frameworks (MOFs) and other advanced materials.
The environmental impact of 4-methylbenzoic acid has been a topic of interest in recent years. Studies have shown that it exhibits low toxicity to aquatic organisms under normal usage conditions. However, its persistence in certain environmental matrices necessitates careful handling during industrial processes to minimize ecological risks. Regulatory agencies continue to monitor its usage and recommend best practices for waste management and disposal.
From a research perspective, 4-methylbenzoic acid remains a focal point for exploring novel chemical transformations and catalytic processes. Its participation in various coupling reactions, such as Suzuki-Miyaura and Heck reactions, has been extensively studied. Recent advancements in catalysis have enabled these reactions to proceed under milder conditions with higher yields, further expanding its utility in organic synthesis.
In conclusion, 4-methylbenzoic acid is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure and favorable properties make it an indispensable material for researchers and manufacturers alike. As scientific understanding continues to evolve, new opportunities for leveraging this compound's potential are expected to emerge, driving innovation across disciplines.
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